molecular formula C13H13Cl2N3O2S B2871179 2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 369395-05-1

2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2871179
CAS No.: 369395-05-1
M. Wt: 346.23
InChI Key: NMZIJEPPXADWFN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13Cl2N3O2S and its molecular weight is 346.23. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Researchers have explored the structures of compounds with similar backbones, emphasizing the importance of intermolecular interactions in generating 3-D arrays. These interactions include hydrogen bonds and C-H...π interactions, which are crucial for the stability and crystalline form of these compounds (Boechat et al., 2011).
  • Novel derivatives of related compounds have been synthesized, demonstrating the versatility of these molecules for various chemical modifications. This work highlights the potential for developing new compounds with tailored properties (Yu et al., 2014).

Potential Applications

  • Certain derivatives have been synthesized and evaluated for their antibacterial activity, indicating the potential use of these compounds in developing new antibacterial agents. This suggests the chemical's role in addressing antibiotic resistance and its application in medicinal chemistry (Desai et al., 2008).
  • The antioxidant properties of novel derivatives containing 1,3,4-thia/oxadiazole moieties have been assessed, with some compounds showing significant radical scavenging abilities. This research opens avenues for the use of these chemicals in developing treatments or supplements to combat oxidative stress (Lelyukh et al., 2021).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-7(2)12-17-18-13(21-12)16-11(19)6-20-10-4-3-8(14)5-9(10)15/h3-5,7H,6H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZIJEPPXADWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.